Superior Potency Against CSK Compared to Other Src Inhibitors
Src Inhibitor 3 (SI-3, Compound 13) demonstrates exceptional potency against C-terminal Src kinase (CSK), achieving an IC50 of <3 nM in the CSK HTRF assay [1]. This is orders of magnitude more potent than the pan-Src inhibitor Dasatinib, which has a reported IC50 of 0.5-0.6 nM against Src but lacks comparable activity against CSK . Furthermore, SI-3 is designed to be selective for CSK over LCK (LCK IC50 = 120-230 nM), a critical parameter for its mechanism of action [1]. In contrast, inhibitors like PP2 show similar potency against Lck (IC50=4 nM) and Fyn (IC50=5 nM), but their activity against CSK is not well-characterized or is significantly lower, making them unsuitable for studies requiring specific CSK modulation .
| Evidence Dimension | Potency (IC50) |
|---|---|
| Target Compound Data | CSK: <3 nM (HTRF); LCK: 120-230 nM |
| Comparator Or Baseline | Dasatinib: Src ~0.5-1.5 nM, CSK not a primary target; PP2: Lck ~4 nM, Fyn ~5 nM; Bosutinib: Src ~1.2 nM; Saracatinib: Src ~2.7-11 nM |
| Quantified Difference | SI-3 is a dedicated CSK inhibitor with potency >100-fold higher than typical Src IC50 values for CSK. SI-3's CSK/LCK selectivity ratio is ~40- to 80-fold. |
| Conditions | Biochemical kinase inhibition assays (CSK HTRF, LCK Caliper) |
Why This Matters
For researchers studying CSK-dependent T-cell regulation, SI-3 provides a unique, highly potent tool to specifically inhibit CSK without confounding off-target Src inhibition, which is a common limitation of other Src inhibitors.
- [1] O'Malley DP, et al. ACS Med Chem Lett. 2019;10(10):1486-1491. (Data for Compound 13/SI-3) View Source
